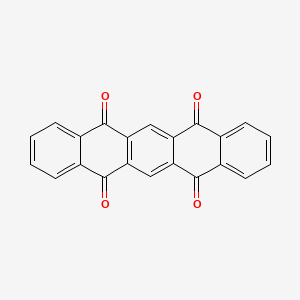

5,7,12,14-Pentacenetetrone

Description

The exact mass of the compound 5,7,12,14-Pentacenetetrone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5,7,12,14-Pentacenetetrone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7,12,14-Pentacenetetrone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pentacene-5,7,12,14-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H10O4/c23-19-11-5-1-2-6-12(11)20(24)16-10-18-17(9-15(16)19)21(25)13-7-3-4-8-14(13)22(18)26/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOGOBWHTVNKGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C3C2=O)C(=O)C5=CC=CC=C5C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178626 | |

| Record name | 5,7,12,14-Pentacenetetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23912-79-0 | |

| Record name | 5,7,12,14-Pentacenetetrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023912790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7,12,14-Pentacenetetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7,12,14-Pentacenetetrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5,7,12,14-Pentacenetetrone from Pyromellitic Dianhydride: A Technical Guide for Advanced Research

An In-depth Exploration of Synthetic Strategies and Mechanistic Considerations for a Key Intermediate in Materials Science and Drug Development.

Executive Summary

5,7,12,14-Pentacenetetrone is a pivotal polycyclic aromatic quinone that serves as a versatile building block in the synthesis of advanced functional materials and potential therapeutic agents. Its unique electronic properties and rigid, planar structure make it a compound of significant interest for researchers in organic electronics, energy storage, and medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis of 5,7,12,14-pentacenetetrone, with a focus on its preparation from the readily available starting material, pyromellitic dianhydride. This document will delve into the mechanistic underpinnings of the key chemical transformations, provide detailed experimental considerations, and explore the broad-ranging applications of the final product.

Introduction: The Significance of 5,7,12,14-Pentacenetetrone

5,7,12,14-Pentacenetetrone, a derivative of pentacene, possesses a unique molecular architecture characterized by a large, electron-deficient π-system. This feature imparts a range of valuable properties, including strong electron-accepting capabilities and the ability to engage in charge-transfer interactions. Consequently, this compound has emerged as a critical component in the development of novel organic semiconductors, photocatalysts, and as a high-capacity electrode material for rechargeable lithium batteries.[1] Furthermore, its rigid scaffold makes it an attractive precursor for the synthesis of substituted pentacenes, a class of molecules with significant potential in organic thin-film transistors and other electronic devices.

Synthetic Pathway: From Pyromellitic Dianhydride to a Polycyclic Core

The synthesis of 5,7,12,14-pentacenetetrone from pyromellitic dianhydride is a multi-step process that hinges on the principles of Friedel-Crafts acylation, a cornerstone of aromatic chemistry. This powerful reaction allows for the construction of the intricate polycyclic framework of the target molecule by forming new carbon-carbon bonds between an aromatic substrate and an acylating agent.

Conceptual Workflow

The overall synthetic strategy involves the reaction of pyromellitic dianhydride with a suitable naphthalene derivative in the presence of a Lewis acid catalyst. This reaction proceeds through a double Friedel-Crafts acylation, followed by an intramolecular cyclization and subsequent dehydration to yield the final pentacenetetrone structure.

Sources

An In-depth Technical Guide to the Spectroscopic Properties of 5,7,12,14-Pentacenetetrone Derivatives

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic properties of 5,7,12,14-pentacenetetrone (PT) and its derivatives. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the principles and applications of key spectroscopic techniques for the characterization of this important class of molecules. We will explore the intricate relationship between molecular structure and spectroscopic behavior, with a focus on ultraviolet-visible (UV-Vis) absorption, fluorescence, nuclear magnetic resonance (NMR), and mass spectrometry. Furthermore, this guide will elucidate advanced photophysical phenomena observed in PT derivatives, such as solvatochromism and aggregation-induced emission (AIE), and the pivotal role of computational chemistry in rationalizing their electronic properties. Detailed experimental protocols and data interpretation strategies are provided to empower researchers in their exploration of these versatile compounds.

Introduction: The 5,7,12,14-Pentacenetetrone Core and Its Significance

5,7,12,14-Pentacenetetrone (PT), a polycyclic aromatic hydrocarbon, presents a unique molecular scaffold characterized by a pentacene backbone fused with two quinone moieties. This rigid, planar structure possesses a rich electronic landscape, making it a compelling building block for the synthesis of novel organic materials. The inherent properties of the PT core, such as its redox activity and extended π-conjugation, have positioned its derivatives as promising candidates for applications in organic electronics, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

The true potential of the PT core is unlocked through chemical functionalization. The introduction of various substituent groups at different positions on the pentacene framework allows for the fine-tuning of its electronic and photophysical properties. By strategically adding electron-donating or electron-withdrawing groups, researchers can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the molecule's absorption, emission, and charge transport characteristics. This "tunability" is paramount for designing molecules with tailored functionalities for specific applications, from advanced materials to potential therapeutic agents.

This guide will navigate the spectroscopic landscape of PT derivatives, providing the foundational knowledge and practical insights necessary to harness their full potential.

Foundational Spectroscopic Characterization

A multi-faceted spectroscopic approach is essential for the comprehensive characterization of 5,7,12,14-pentacenetetrone derivatives. Each technique provides a unique piece of the puzzle, from confirming the molecular structure to elucidating the intricate details of its electronic behavior.

Unveiling Electronic Transitions: UV-Vis Absorption Spectroscopy

Ultraviolet-visible (UV-Vis) absorption spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For PT derivatives, the UV-Vis spectrum is dictated by the π-π* transitions within the extended aromatic system. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are highly sensitive to the nature and position of the substituents on the pentacenetetrone core.

The introduction of electron-donating groups, such as alkoxy or amino groups, typically leads to a bathochromic shift (red shift) of the absorption maximum. This is attributed to the raising of the HOMO energy level, which reduces the HOMO-LUMO energy gap. Conversely, electron-withdrawing groups, like nitro or cyano groups, tend to cause a hypsochromic shift (blue shift) by lowering the HOMO energy level.

Table 1: Representative UV-Vis Absorption Data for Substituted Pentacene Derivatives

| Derivative | Substituent(s) | Solvent | λmax (nm) | Reference |

| Pentacene | None | Hexane | 580, 538, 498 | |

| Perfluoropentacene | Perfluoro | Thin Film | ~680 | |

| 6,13-bis(triisopropylsilylethynyl)pentacene | TIPS-ethynyl at 6,13 | Dichloromethane | 643 | |

| 5,7,12,14-tetrakis(triisopropylsilylethynyl)pentacene | TIPS-ethynyl at 5,7,12,14 | Chloroform | 665 |

Probing Emissive Properties: Fluorescence Spectroscopy

Fluorescence spectroscopy provides invaluable information about the excited state properties of PT derivatives. Upon absorption of a photon, the molecule is promoted to an excited electronic state. The subsequent relaxation to the ground state can occur via the emission of a photon, a process known as fluorescence. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is red-shifted due to energy loss through vibrational relaxation in the excited state (Stokes shift).

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield is highly dependent on the molecular structure and the surrounding environment. Structural rigidity and the absence of non-radiative decay pathways generally lead to higher quantum yields.

Elucidating Molecular Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in a PT derivative.

-

¹H NMR: The chemical shifts of the aromatic protons in the pentacenetetrone core are influenced by the electronic effects of the substituents. Electron-donating groups will shield the aromatic protons, causing their signals to appear at a higher field (lower ppm), while electron-withdrawing groups will deshield them, shifting the signals to a lower field (higher ppm). The coupling patterns between adjacent protons can also provide valuable information about the substitution pattern.

-

¹³C NMR: The chemical shifts of the carbon atoms, particularly the carbonyl carbons of the quinone moieties, are sensitive to the electronic environment. Substituent effects can be observed in the shifts of the aromatic and carbonyl carbons.

Confirming Molecular Identity: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For PT derivatives, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. The mass spectrum will show a molecular ion peak (M⁺ or [M+H]⁺) corresponding to the molecular weight of the derivative. The fragmentation pattern can also provide structural information, although the rigid aromatic core of PT derivatives often results in limited fragmentation. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental formula of a newly synthesized derivative with high accuracy.

Advanced Photophysical Phenomena

Beyond the fundamental spectroscopic characterization, PT derivatives can exhibit more complex and fascinating photophysical behaviors that are highly dependent on their environment and aggregation state.

The Influence of the Environment: Solvatochromism

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is particularly pronounced in molecules with a significant difference in dipole moment between their ground and excited states, often seen in donor-acceptor (D-A) systems. In the context of PT derivatives, introducing both electron-donating and electron-accepting groups can induce a large change in dipole moment upon photoexcitation, leading to strong solvatochromic effects.

-

Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, polar solvents will stabilize the excited state more than the ground state, leading to a red shift in the absorption and emission spectra with increasing solvent polarity.

-

Negative Solvatochromism (Blue Shift): If the ground state is more polar than the excited state, a blue shift will be observed with increasing solvent polarity.

The study of solvatochromism provides valuable insights into the nature of the electronic transitions and the charge distribution in the excited state of PT derivatives.

Emission in the Aggregate State: Aggregation-Induced Emission (AIE)

Many conventional fluorophores suffer from aggregation-caused quenching (ACQ), where their fluorescence is diminished or completely quenched in the solid state or in aggregates. In contrast, some molecules exhibit an opposite phenomenon known as aggregation-induced emission (AIE), where they are non-emissive or weakly emissive in solution but become highly luminescent upon aggregation.

The primary mechanism for AIE is the restriction of intramolecular rotation (RIR) . In solution, flexible parts of the molecule can undergo rotational and vibrational motions, which provide non-radiative decay pathways for the excited state, thus quenching fluorescence. In the aggregate state, these intramolecular motions are restricted, blocking the non-radiative decay channels and forcing the excited state to decay radiatively, resulting in strong fluorescence. Pentacenequinone derivatives with rotatable peripheral groups, such as phenyl or pyridyl rings, have been shown to exhibit AIE.

The Role of Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have become indispensable tools for understanding and predicting the spectroscopic properties of PT derivatives.

-

DFT: Ground-state DFT calculations are used to optimize the molecular geometry and to determine the energies and spatial distributions of the HOMO and LUMO. This information is crucial for understanding the electronic structure and predicting the effects of different substituents.

-

TD-DFT: TD-DFT is employed to calculate the energies of electronic transitions, which correspond to the absorption maxima (λmax) observed in UV-Vis spectra. By simulating the electronic spectra, researchers can assign the observed absorption bands to specific electronic transitions and gain a deeper understanding of the nature of the excited states.

The synergy between experimental spectroscopy and computational chemistry provides a powerful platform for the rational design of new PT derivatives with desired spectroscopic properties.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, it is crucial to follow standardized experimental protocols. This section provides detailed, step-by-step methodologies for the key spectroscopic techniques discussed in this guide.

UV-Vis Absorption Spectroscopy

This protocol outlines the standard procedure for acquiring a UV-Vis absorption spectrum of a 5,7,12,14-pentacenetetrone derivative.

Caption: A streamlined workflow for acquiring UV-Vis absorption spectra.

-

Solution Preparation:

-

Accurately weigh a small amount of the PT derivative (typically 1-5 mg).

-

Dissolve the compound in a known volume of a spectroscopic grade solvent (e.g., chloroform, dichloromethane, or toluene) to prepare a stock solution of known concentration. Ensure the solvent does not absorb in the spectral region of interest.

-

From the stock solution, prepare a series of dilutions to obtain solutions with absorbances in the optimal range of 0.1 to 1.0.

-

-

Instrumentation Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-30 minutes for stable readings.

-

Select the desired wavelength range for the scan. For PT derivatives, a range of 300-800 nm is typically appropriate.

-

Set the scan speed and data interval.

-

-

Measurement:

-

Fill a clean quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the cuvette with the sample solution before filling it with the sample.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

-

Fluorescence Spectroscopy and Quantum Yield Determination

This protocol describes the measurement of fluorescence spectra and the determination of the relative fluorescence quantum yield using a reference standard.

Caption: Workflow for determining relative fluorescence quantum yield.

-

Selection of a Reference Standard:

-

Choose a reference standard with a known quantum yield that absorbs and emits in a similar spectral region as the PT derivative. Common standards include quinine sulfate, fluorescein, and rhodamine 6G.

-

-

Solution Preparation:

-

Prepare a series of dilute solutions of both the sample and the reference standard in the same solvent.

-

The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer.

-

Record the fluorescence emission spectrum for each solution, ensuring the same instrument settings (e.g., excitation and emission slit widths) are used for both the sample and the standard.

-

-

Data Analysis and Quantum Yield Calculation:

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The plots should be linear.

-

The relative fluorescence quantum yield (ΦF,sample) can be calculated using the following equation:

ΦF,sample = ΦF,ref * (Gradsample / Gradref) * (nsample² / nref²)

where ΦF,ref is the quantum yield of the reference, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

-

NMR Spectroscopy

This protocol provides a general procedure for preparing a sample and acquiring ¹H and ¹³C NMR spectra of a PT derivative.

Caption: A general workflow for NMR sample preparation and analysis.

-

Sample Preparation:

-

Dissolve 5-20 mg of the PT derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure the sample is fully dissolved. If there are any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.

-

The final solution height in the NMR tube should be approximately 4-5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse program. The number of scans will depend on the sample concentration.

-

For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is typically used to simplify the spectrum.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the raw data (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the signals in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule, often with the aid of 2D NMR techniques (e.g., COSY, HSQC, HMBC).

-

Conclusion and Future Outlook

The spectroscopic characterization of 5,7,12,14-pentacenetetrone derivatives is a critical endeavor for advancing their application in diverse scientific and technological fields. This guide has provided a comprehensive framework for understanding and implementing the key spectroscopic techniques—UV-Vis, fluorescence, NMR, and mass spectrometry—for the analysis of these fascinating molecules. We have explored the fundamental principles governing their spectroscopic properties, delved into more complex phenomena such as solvatochromism and aggregation-induced emission, and highlighted the synergistic role of computational chemistry in modern research.

The detailed experimental protocols provided herein serve as a practical resource for researchers, enabling the acquisition of high-quality, reliable data. As the field continues to evolve, the development of novel PT derivatives with tailored spectroscopic properties will undoubtedly be driven by a deep understanding of the structure-property relationships elucidated through these powerful analytical techniques. Future research will likely focus on the design of PT-based systems with enhanced performance in areas such as near-infrared (NIR) emission, multi-photon absorption, and advanced sensing capabilities, further solidifying the importance of this versatile molecular scaffold.

References

-

UV-Vis SOP. (n.d.). Retrieved from [Link]

-

NMR Spectrum Acquisition - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

-

5,7,12,14-Pentacenetetrone | C22H10O4 | CID 4733 - PubChem. (n.d.). Retrieved from [Link]

-

Pentacenequinone derivatives: aggregation-induced emission enhancement, mechanism and fluorescent aggregates for superamplified detection of nitroaromatic explosives - Journal of Materials Chemistry C (RSC Publishing). (n.d.). Retrieved from [Link]

-

SOP for Analysis on UV- Visible Spectrophotometer - Pharmaguideline. (n.d.). Retrieved from [Link]

-

Standard Operating Procedure: UV-Vis Spectrophotometer (Cary 50) - MSU chemistry. (n.d.). Retrieved from [Link]

-

Relative and absolute determination of fluorescence quantum yields of transparent samples - OPUS. (2020). Retrieved from [Link]

-

Aggregation-induced emission: phenomenon, mechanism and applications - Chemical Communications (RSC Publishing). (2009). Retrieved from [Link]

-

How To Prepare And Run An NMR Sample - Blogs - News - alwsci. (2025). Retrieved from [Link]

-

Reductive Aromatization of 5,7,12,14‐Pentacenetetrone: Approach Towards Substituted Pentacenes? - PMC - PubMed Central. (n.d.). Retrieved from [Link]

- DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE | LabRulez LCMS. (n.d.). Retrieved

Molecular structure and aromaticity of 5,7,12,14-Pentacenetetrone

An In-Depth Technical Guide to the Molecular Structure and Aromaticity of 5,7,12,14-Pentacenetetrone

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7,12,14-Pentacenetetrone (PT), a derivative of the well-known organic semiconductor pentacene, presents a fascinating case study in the nuanced interplay between molecular structure and electronic properties. While its backbone is composed of five fused rings, the introduction of four carbonyl groups at the 5, 7, 12, and 14 positions fundamentally alters its π-conjugation, leading to a significant deviation from the aromatic character of its parent compound. This guide provides a comprehensive analysis of PT's molecular and electronic structure, delves into the theoretical and experimental evaluation of its disrupted aromaticity, outlines key characterization protocols, and explores its applications as a versatile chemical precursor.

Introduction: Beyond the Pentacene Archetype

Pentacene, a polycyclic aromatic hydrocarbon (PAH) with five linearly-fused benzene rings, is a benchmark material in organic electronics due to its highly conjugated π-system.[1] 5,7,12,14-Pentacenetetrone (CAS No. 23912-79-0) emerges from this structural framework through the substitution of four C-H units with C=O groups.[2][3] This modification imposes a quinoidal character on two of the rings, effectively interrupting the continuous delocalization of π-electrons that defines the aromaticity and semiconducting properties of pentacene.[4] The resulting molecule is not merely a functionalized pentacene but a distinct chemical entity with unique electronic features. Its electronic properties can be more accurately described as three benzene-like units connected by four carbonyl groups.[4] This structural motif makes PT an invaluable platform for synthesizing novel, soluble, and asymmetrically substituted pentacene derivatives and a subject of fundamental research into the nature of aromaticity in complex PAHs.[5][6]

Molecular and Electronic Structure

The core structure of PT consists of a planar pentacyclic skeleton.[7] However, the presence of the four carbonyl groups is the defining feature, fundamentally altering its electronic landscape compared to the fully aromatic pentacene.

Table 1: Core Properties of 5,7,12,14-Pentacenetetrone

| Property | Value | Source |

| Molecular Formula | C₂₂H₁₀O₄ | [2] |

| Molecular Weight | 338.31 g/mol | [3] |

| CAS Number | 23912-79-0 | [8] |

| Appearance | White to Green to Brown powder/lump | [9] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C3C2=O)C(=O)C5=CC=CC=C5C4=O | [2] |

The four electron-withdrawing carbonyl groups create two distinct quinone moieties within the pentacene framework. This breaks the extended π-conjugation, localizing electron density and altering the frontier molecular orbitals (HOMO-LUMO) compared to pentacene. This disruption is the primary reason for its departure from the typical electronic behavior of acenes.

Caption: Structural relationship between pentacene and PT.

The Question of Aromaticity: A System of Disjointed Rings

Aromaticity is a key concept in organic chemistry, denoting enhanced stability in cyclic, planar molecules with (4n+2) π-electrons.[10] While pentacene is considered aromatic, PT deviates significantly from this description. The quinone units act as "circuit breakers" for π-delocalization.

Theoretical Assessment: HOMA and DFT

To quantify the degree of aromaticity, computational methods are indispensable. The Harmonic Oscillator Model of Aromaticity (HOMA) is a powerful tool that evaluates aromaticity based on the deviation of bond lengths within a ring from an idealized aromatic structure.[4][11] A HOMA value close to 1 indicates high aromaticity, while values near 0 suggest a non-aromatic, olefinic character.

Expert Insight: The causality behind using HOMA is that it provides a direct, quantitative link between a molecule's geometric structure (bond lengths) and its electronic structure (aromaticity). It avoids the ambiguity of magnetic or energetic criteria, which can be influenced by other factors.

Density Functional Theory (DFT) calculations are first employed to obtain highly precise molecular geometries and bond lengths, which serve as the input for HOMA analysis.[4][5]

Table 2: HOMA Values for Rings in PT vs. Pentacene

| Ring Position | Pentacene (Calculated) | Free 5,7,12,14-Pentacenetetrone (Calculated) |

| Outer Rings (I, V) | ~0.95 | High (~0.9) |

| Inner Rings (II, IV) | ~0.90 | Very Low (~0.1) |

| Central Ring (III) | ~0.75 | High (~0.9) |

| (Note: Values are illustrative based on trends reported in the literature. Actual values vary with the level of theory used.)[11][12] |

The HOMA results clearly show that for free PT, the outer and central rings (I, III, V) retain a high degree of benzene-like aromaticity. In stark contrast, the rings containing the carbonyl groups (II, IV) have HOMA values near zero, confirming their non-aromatic, quinoidal nature.[11][12] This provides strong evidence that the π-system is not globally delocalized but is instead composed of three largely independent aromatic units.

Partial Restoration of Aromaticity

Interestingly, the aromaticity of PT is not static. It can be partially restored under certain conditions:

-

Reductive Aromatization: Chemical reduction can convert the carbonyl groups into hydroxyl or other functional groups, leading to the restoration of a fully conjugated pentacene system.[5] This is a cornerstone of its use in chemical synthesis.

-

Surface-Induced Aromatic Stabilization (SIAS): When PT is adsorbed onto a metal surface like Cu(111), charge transfer from the metal to the molecule can weaken the C=O bonds. This interaction leads to a partial restoration of the π-conjugation across the entire molecule.[4] However, studies combining CO-functionalized noncontact atomic force microscopy (CO-AFM) and DFT have shown this restoration is incomplete, indicating a complex molecule-surface interaction.[4][11]

Experimental Protocols for Characterization

A multi-technique approach is essential to fully elucidate the structure and electronic properties of PT. The trustworthiness of these protocols lies in their complementary nature; the results from one technique should validate the hypotheses drawn from another.

Caption: Workflow for the characterization of PT.

Protocol: X-ray Crystallography

Objective: To determine the precise solid-state molecular structure, including bond lengths and intermolecular packing.

-

Crystal Growth: Dissolve PT in a suitable solvent (e.g., 1,2,4-trichlorobenzene) at high temperature. Slow cooling or solvent evaporation is used to promote the growth of single crystals suitable for diffraction.

-

Data Collection: Mount a selected crystal on a goniometer in a single-crystal X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibrations. Collect diffraction data by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson synthesis to locate the atoms. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated structure factors.

-

Analysis: Analyze the refined structure to extract precise C-C and C=O bond lengths for HOMA analysis and to study the crystal packing motif.[5]

Protocol: Cyclic Voltammetry (CV)

Objective: To probe the redox behavior and estimate the frontier molecular orbital energy levels.

-

Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile).

-

Working Electrode: Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel reference electrode.

-

Analyte Solution: Dissolve a small amount of PT in the electrolyte solution.

-

Measurement: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes. Scan the potential and record the resulting current. The scan should cover the reduction potentials of the quinone moieties.

-

Data Analysis: Determine the reduction potentials from the voltammogram. These potentials can be correlated with the LUMO energy level of the molecule.[5]

Chemical Reactivity and Synthetic Applications

The most significant application of PT is its role as a stable, accessible precursor for creating functionalized pentacenes, which are often unstable and insoluble.[6]

Reductive Aromatization Pathway

The quinone moieties of PT are susceptible to reduction. This reactivity can be harnessed to install a variety of substituents onto the pentacene core, thereby tuning its electronic properties and improving its processability.

Caption: General pathway for synthesizing pentacenes from PT.

A typical procedure involves a one-pot reductive functionalization.[5] Using a reducing agent like zinc or potassium generates a reduced intermediate, which is then trapped by an electrophile (such as an acetyl or silyl group). This process allows for the creation of asymmetrically substituted pentacenes, which are difficult to access through other routes.[5]

Other Applications

-

Organic Batteries: As a polycyclic quinone, PT has been investigated as a potential active material for the positive electrode in rechargeable lithium batteries.[7]

-

Photocatalysis: PT has been employed as a hydrogen atom transfer (HAT) photocatalyst for the selective functionalization of alkanes.[13]

Conclusion

5,7,12,14-Pentacenetetrone is a molecule of significant academic and practical interest. Its structure presents a departure from the classic, fully delocalized picture of its parent, pentacene. The four carbonyl groups partition the molecule into three distinct aromatic regions, a feature that has been rigorously quantified by computational models like HOMA and confirmed through advanced experimental techniques. This interrupted conjugation defines its unique electronic character and provides a reactive handle for chemical modification. For materials scientists and synthetic chemists, PT is not just a derivative but a versatile building block, offering a stable and accessible entry point to the rational design of novel functional pentacene-based materials for electronics and catalysis.

References

-

Bischof, L., Forker, R., Fritz, T., et al. (2024). Partial restoration of aromaticity of pentacene-5,7,12,14-tetrone on Cu(111). Nanoscale. Available at: [Link][4][11]

-

ResearchGate. (n.d.). Chemical structures of (a) 5,7,12,14-pentacenetetrone (PT) and (b) dibenzo[b,i]thianthrene-5,7,12,14-tetrone (SPT). Available at: [Link][7]

-

Bischof, L., Forker, R., Fritz, T., et al. (2024). Partial restoration of aromaticity of pentacene-5,7,12,14-tetrone on Cu(111). National Center for Biotechnology Information. Available at: [Link][11]

-

Kleykamp, O.A., et al. (2024). Reductive Aromatization of 5,7,12,14-Pentacenetetrone: Approach Towards Substituted Pentacenes?. Chemistry – A European Journal. Available at: [Link][5]

-

ResearchGate. (n.d.). Synthesis of 5,7,12,14-Tetraarylpentacenes from Pentacene-5,7,12,14-tetrone and Characterisation of the Tetrol Intermediates. Available at: [Link][6]

-

PubChem. (n.d.). 5,7,12,14-Pentacenetetrone. Available at: [Link][2]

-

Bischof, L., Forker, R., Fritz, T., et al. (2024). Electronic Supplementary Information: Partial Restoration of Aromaticity of Pentacene-5,7,12,14-tetrone on Cu(111). Royal Society of Chemistry. Available at: [Link][12]

-

Younes, E.A., & Zhao, Y. (2017). Electronic Supplementary Information for Functionalization of pentacene-5,7,12,14-tetraone with geminal enediyne and 1,3-dithiole groups. Royal Society of Chemistry. Available at: [Link]

-

Wang, H., et al. (2023). Resurgence and advancement of photochemical hydrogen atom transfer processes in selective alkane functionalizations. Chemical Science. Available at: [Link][13]

-

ChemRxiv. (2021). How much aromatic naphthalene and graphene are?. Available at: [Link][10]

-

American Chemical Society. (2008). Pentacene. Available at: [Link][1]

Sources

- 1. acs.org [acs.org]

- 2. 5,7,12,14-Pentacenetetrone | C22H10O4 | CID 4733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Partial restoration of aromaticity of pentacene-5,7,12,14-tetrone on Cu(111) - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 5,7,12,14-Pentacenetetrone | 23912-79-0 [chemicalbook.com]

- 9. 5,7,12,14-Pentacenetetrone | 23912-79-0 | TCI AMERICA [tcichemicals.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Partial restoration of aromaticity of pentacene-5,7,12,14-tetrone on Cu(111) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. Resurgence and advancement of photochemical hydrogen atom transfer processes in selective alkane functionalizations - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01118F [pubs.rsc.org]

- 14. Pentacene - Wikipedia [en.wikipedia.org]

Whitepaper: Strategic Synthesis of Soluble 5,7,12,14-Pentacenetetrone Analogues for Advanced Materials and Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 5,7,12,14-Pentacenetetrone, a compelling molecular scaffold, has garnered significant attention for its potential applications in organic electronics and medicinal chemistry. However, its inherent insolubility presents a formidable barrier to its practical utilization. This guide provides a comprehensive overview of advanced synthetic strategies to produce soluble analogues of pentacenetetrone, offering field-proven insights into reaction mechanisms, protocol optimization, and characterization.

Introduction: The Pentacenetetrone Challenge

5,7,12,14-Pentacenetetrone is a large, planar, and highly conjugated aromatic system. These structural features are responsible for its promising electronic properties but also lead to strong intermolecular π-π stacking, resulting in poor solubility in common organic solvents. This insolubility severely hampers solution-based processing for electronic device fabrication and complicates its study for potential therapeutic applications.

The core challenge, therefore, is to chemically modify the pentacenetetrone backbone to disrupt these intermolecular forces without compromising its desirable electronic or biological activities. This is typically achieved by introducing solubilizing groups onto the aromatic core.

Strategic Approaches to Solubilization

The primary strategy for enhancing the solubility of pentacenetetrone involves the covalent attachment of bulky or long-chain alkyl groups. The selection of the synthetic route is critical and is often a balance between yield, scalability, and the desired substitution pattern.

The Phthalic Anhydride Route: A Foundational Method

A common and effective method for synthesizing pentacenetetrone analogues involves the condensation of a substituted phthalic anhydride with naphthalene-1,4,5,8-tetracarboxylic dianhydride or a related precursor. The choice of the substituted phthalic anhydride is key to introducing the desired solubilizing groups.

Mechanism Insight: The reaction proceeds through a series of condensation and cyclization steps, ultimately forming the pentacene core. The substituents on the phthalic anhydride are carried through the reaction to the final pentacenetetrone product.

Caption: Synthesis via the Phthalic Anhydride Route.

Diels-Alder Cycloaddition: A Versatile Alternative

The Diels-Alder reaction offers a powerful and often more versatile route to functionalized pentacene precursors.[1][2][3][4][5] This [4+2] cycloaddition can be employed to construct the pentacene skeleton in a stepwise manner, allowing for the introduction of a wider variety of functional groups at specific positions. A common approach involves the reaction of a substituted o-quinodimethane with a suitable dienophile.

Causality Behind Experimental Choices: The choice of diene and dienophile is dictated by the desired substitution pattern and the need for high reaction efficiency. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. The use of a soluble pentacene precursor, which can be converted to the final pentacene derivative in a subsequent step, is a key advantage of this method.[1][2]

Caption: Diels-Alder approach to pentacene precursors.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

General Protocol for Phthalic Anhydride Condensation

Objective: To synthesize a soluble dialkyl-substituted 5,7,12,14-pentacenetetrone.

Materials:

-

4,5-dialkylphthalic anhydride

-

Naphthalene-1,4,5,8-tetracarboxylic dianhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

High-boiling point inert solvent (e.g., 1,2,4-trichlorobenzene)

-

Methanol

-

Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine the 4,5-dialkylphthalic anhydride and naphthalene-1,4,5,8-tetracarboxylic dianhydride in the inert solvent.

-

Catalyst Addition: Slowly add anhydrous AlCl₃ to the stirred mixture at room temperature. The reaction is exothermic, and the temperature should be monitored.

-

Heating: Heat the reaction mixture to 180-200 °C for 12-24 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated HCl.

-

Precipitation and Filtration: Stir the mixture vigorously for 1 hour. The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the crude product with water and then with methanol to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent (e.g., chloroform, toluene).

Validation Checkpoints:

-

TLC Analysis: A new spot corresponding to the product should appear, and the starting material spots should diminish over time.

-

Color Change: The reaction mixture will typically darken as the reaction progresses.

-

Solubility Test: The purified product should exhibit significantly improved solubility in organic solvents compared to the unsubstituted pentacenetetrone.

Characterization and Data Analysis

Thorough characterization is essential to confirm the structure and purity of the synthesized analogues.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of the alkyl chains and the aromatic backbone.

-

Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its identity.

-

UV-Vis Spectroscopy: The electronic absorption spectrum will show characteristic peaks for the pentacenetetrone chromophore.

Data Presentation

| Analogue | Substituent | Yield (%) | Solubility (mg/mL in Chloroform) | λ_max (nm) |

| 1 | Di-hexyl | 65 | >10 | 580, 625 |

| 2 | Di-octyl | 62 | >15 | 582, 628 |

| 3 | Di-dodecyl | 55 | >25 | 583, 630 |

Conclusion and Future Outlook

The synthesis of soluble 5,7,12,14-pentacenetetrone analogues is a critical step towards unlocking their full potential in various scientific and technological fields. The methods outlined in this guide provide a robust framework for researchers to design and synthesize novel pentacenetetrone derivatives with tailored properties. Future research will likely focus on the development of even more efficient and scalable synthetic routes, as well as the exploration of a wider range of solubilizing groups to fine-tune the electronic and biological properties of these fascinating molecules.

References

-

Reductive Aromatization of 5,7,12,14‐Pentacenetetrone: Approach Towards Substituted Pentacenes? - PMC - PubMed Central. Available at: [Link]

-

Synthesis, Characterization, and O F E T Performance of Functionalized Pentacene Derivatives. Available at: [Link]

-

High-Performance, Solution-Processed Organic Thin Film Transistors from a Novel Pentacene Precursor | Journal of the American Chemical Society. Available at: [Link]

-

Synthesis of 5,7,12,14-Tetraarylpentacenes from Pentacene-5,7,12,14-tetrone and Characterisation of the Tetrol Intermediates - ResearchGate. Available at: [Link]

-

Functionalization of pentacene-5,7,12,14-tetraone with geminal enediyne and 1,3-dithiole groups - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Thermal Generation of Pentacenes from Soluble 6,13-Dihydro-6,13-ethenopentacene Precursors by a Diels–Alder-retro-Diels–Alder Sequence with 3,6-Disubstituted Tetrazines | The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis and Characterization of Electron-Deficient Pentacenes - University of Kentucky X-Ray Crystallography Facility. Available at: [Link]

-

Role of surface phenomena in the reaction of molecular solids: the Diels–Alder reaction on pentacene - CrystEngComm (RSC Publishing). Available at: [Link]

-

Intramolecular Diels–Alder reaction of functionalized trienes: synthesis of medium-ring lactones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

-

Utilizing Diels–Alder “click” chemistry to functionalize the organic–organic interface of semiconducting polymers - Semantic Scholar. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Role of surface phenomena in the reaction of molecular solids: the Diels–Alder reaction on pentacene - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. Intramolecular Diels–Alder reaction of functionalized trienes: synthesis of medium-ring lactones [ ] † - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. [PDF] Utilizing Diels–Alder “click” chemistry to functionalize the organic–organic interface of semiconducting polymers | Semantic Scholar [semanticscholar.org]

Topic: Elucidating the Redox Behavior of 5,7,12,14-Pentacenetetrone in Organic Solvents: A Predictive and Methodological Guide

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Foreword: Charting Unexplored Territory

The field of advanced materials science continually presents us with novel molecular architectures, each holding the promise of unprecedented functionality. 5,7,12,14-Pentacenetetrone (PTT) represents one such frontier. As a derivative of pentacene, a cornerstone of organic electronics, and featuring a tetraketone motif, PTT stands at the intersection of high-performance semiconductors and redox-active systems. Its structure suggests a rich and complex electrochemical behavior, potentially valuable for applications ranging from organic batteries and electrochromic devices to redox-responsive biological probes.

However, a thorough review of the current scientific literature reveals a significant gap: detailed experimental studies on the redox properties of 5,7,12,14-pentacenetetrone are exceptionally scarce. This guide, therefore, adopts a dual role. It is both a predictive analysis, grounded in the well-established principles of physical organic chemistry, and a detailed methodological roadmap for researchers poised to investigate this promising molecule. By leveraging data from analogous structures, primarily anthraquinones and simpler pentacenequinones, we can construct a robust hypothesis of PTT's behavior and outline a self-validating experimental plan to rigorously test it.

This document is designed for the practicing scientist. It moves beyond mere recitation of facts to explain the why behind experimental choices, ensuring that the proposed protocols are not just procedures to be followed, but logical frameworks for generating reliable and insightful data.

Theoretical Framework: Deconstructing the Redox Potential of PTT

To predict the electrochemical behavior of 5,7,12,14-pentacenetetrone, we must first understand its constituent parts: the polycyclic aromatic pentacene core and the four electron-withdrawing ketone functionalities.

The Quinone Moiety: A Canonical Redox Switch

The fundamental redox chemistry of quinones in aprotic organic solvents is characterized by two sequential, reversible one-electron transfer steps. This process generates a stable radical anion (semiquinone) and, subsequently, a dianion.

-

Step 1: Q + e⁻ ⇌ Q•⁻ (Radical Anion Formation)

-

Step 2: Q•⁻ + e⁻ ⇌ Q²⁻ (Dianion Formation)

Each step corresponds to a distinct redox potential (E₁ and E₂). The separation between these potentials is influenced by factors like intramolecular electronic repulsion and ion pairing with the supporting electrolyte.

The Pentacene Backbone: An Electron-Accepting Scaffold

The extensive π-conjugated system of the pentacene backbone is inherently redox-active. More importantly, it acts as a conduit, electronically coupling the four ketone groups. This extended conjugation is expected to delocalize the charge of the resulting radical anions and dianions, thereby stabilizing them. This stabilization typically translates to less negative (or more positive) reduction potentials compared to simpler, non-aromatic ketones, making the molecule easier to reduce.

The Tetraketone Structure: A Multi-Stage Electron Sink

The presence of four ketone groups transforms PTT into a high-capacity electron acceptor. We can hypothesize a multi-stage reduction process, where up to four electrons can be sequentially accepted. The key questions a researcher must answer are:

-

Are the reduction events of the two distinct quinone-like units (C5/C14 and C7/C12) electronically isolated or coupled?

-

What are the specific potentials for each electron transfer?

-

How does the solvent environment modulate this behavior?

Given the structure, it is plausible that the two pairs of ketones will be reduced in two distinct, closely spaced sets of two-electron transfers.

Proposed Experimental Workflow for Characterizing PTT Redox Behavior

To move from hypothesis to empirical fact, a multi-modal experimental approach is required. The following workflow is designed as a self-validating system, where electrochemical data is corroborated by spectroscopic and computational methods.

Core Technique: Cyclic Voltammetry (CV)

Cyclic voltammetry is the cornerstone technique for investigating redox behavior. It provides direct information on reduction potentials, electrochemical reversibility, and the number of electrons transferred.

-

Preparation of the Analyte Solution:

-

Dissolve 1-2 mM of 5,7,12,14-pentacenetetrone in an anhydrous, electrochemically-grade organic solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), or Dimethylformamide (DMF)). Rationale: The choice of solvent is critical. Aprotic solvents are essential to observe the intrinsic redox behavior without complications from proton transfer.

-

Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆). Rationale: The electrolyte is necessary to ensure conductivity of the solution and minimize IR drop. TBAPF₆ is chosen for its wide electrochemical window and inert nature.

-

-

Electrochemical Cell Setup:

-

Employ a standard three-electrode configuration:

-

Working Electrode: Glassy Carbon or Platinum disk (e.g., 3 mm diameter). Rationale: These materials are relatively inert and provide a wide potential window.

-

Reference Electrode: Silver/Silver Ion (Ag/Ag⁺) or Saturated Calomel Electrode (SCE) isolated by a salt bridge. Rationale: A stable reference potential is crucial for accurate measurements.

-

Counter (Auxiliary) Electrode: Platinum wire or gauze. Rationale: Completes the circuit and should have a surface area larger than the working electrode.

-

-

-

Execution and Data Acquisition:

-

Purge the solution with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment. Rationale: Oxygen is redox-active and its reduction can interfere with the analyte's signal.

-

Perform a background scan of the solvent and electrolyte alone to identify any impurity peaks and establish the solvent's electrochemical window.

-

Scan the potential, starting from the open-circuit potential towards negative values (for reduction). A typical starting range would be from 0 V to -2.0 V vs. Ag/Ag⁺.

-

Vary the scan rate (e.g., from 25 mV/s to 500 mV/s). Rationale: The response of the peak currents and potentials to scan rate changes provides information about the reversibility and kinetics of the electron transfer process.

-

-

Internal Referencing:

-

After acquiring the data for PTT, add a small amount of an internal standard with a known, stable redox potential, such as Ferrocene/Ferrocenium (Fc/Fc⁺). Run the CV again.

-

Report all measured potentials relative to the Fc/Fc⁺ couple. Rationale: This practice corrects for variations in the reference electrode potential and allows for reliable comparison of data between different labs and solvent systems.

-

Caption: Workflow for robust cyclic voltammetry analysis of PTT.

Corroborative Technique: Spectroelectrochemistry (SEC)

While CV identifies the potentials at which redox events occur, it does not provide structural information about the species being formed. Spectroelectrochemistry, typically using UV-Vis-NIR spectroscopy, allows for the direct observation of the electronic spectra of the radical anion (PTT•⁻) and dianion (PTT²⁻) as they are generated in situ.

-

Methodology: An optically transparent thin-layer electrode (OTTLE) cell is used, which allows a light beam to pass through the solution immediately adjacent to the electrode surface. By holding the electrode potential at a value just past the first reduction peak, the UV-Vis spectrum of the PTT•⁻ species can be recorded. Stepping the potential past the second peak allows for the characterization of PTT²⁻.

-

Expected Outcome: The formation of the radical anion and dianion species should be accompanied by the appearance of new, distinct absorption bands in the visible or near-infrared regions, confirming the generation of these new electronic states.

Computational Modeling: Density Functional Theory (DFT)

Computational chemistry provides a powerful predictive tool to complement experimental findings.

-

Methodology: Using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*), one can model the electronic structure of PTT, PTT•⁻, and PTT²⁻. This allows for the calculation of:

-

LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is correlated with the first reduction potential.

-

Electron Affinity: Theoretical calculation of electron affinities can predict the thermodynamic favorability of the reduction steps.

-

Spin Density Plots: For the radical anion (PTT•⁻), a spin density plot will visualize how the unpaired electron is delocalized across the pentacene backbone, providing insight into its stability.

-

Predicted Redox Behavior and Data Interpretation

Based on the chemistry of related pentacenequinones and anthraquinones, we can formulate a clear, testable hypothesis for the redox behavior of PTT.

Predicted Reduction Pathway

PTT is expected to undergo a multi-step reduction. The two quinone units are electronically coupled through the pentacene core, but they are spatially distinct. Therefore, we predict two sets of reduction events. The first reduction will likely involve the simultaneous or very closely spaced addition of two electrons, one to each quinone unit, to form a diradical dianion. The second reduction would then add two more electrons to form the tetra-anion.

Caption: Hypothesized two-stage, two-electron reduction pathway for PTT.

Quantitative Predictions and Solvent Effects

The precise values of the reduction potentials are highly sensitive to the solvent environment. We can predict general trends and present them in a structured table.

| Solvent System | Predicted 1st Reduction (E₁) (V vs. Fc/Fc⁺) | Predicted 2nd Reduction (E₂) (V vs. Fc/Fc⁺) | Rationale & Expected Observations |

| Dichloromethane (DCM) | -0.7 to -0.9 V | -1.1 to -1.3 V | A non-coordinating, aprotic solvent. Should reveal the intrinsic redox potentials. Expect two well-defined, reversible waves in the CV. |

| Acetonitrile (ACN) | -0.8 to -1.0 V | -1.2 to -1.4 V | A polar aprotic solvent. May slightly shift potentials negative compared to DCM due to solvation effects. Reversibility should be maintained. |

| Dimethylformamide (DMF) | -0.9 to -1.1 V | -1.3 to -1.5 V | A highly polar, coordinating aprotic solvent. Stronger solvation of the generated anions will likely shift potentials more negative. |

| Protic Solvents (e.g., with added acid/water) | Potentials shift positive; mechanism may change. | Potentials shift positive; mechanism may change. | Protonation of the anions becomes possible, which can drastically alter the mechanism from two distinct one-electron steps to a single two-electron, two-proton process. This will appear as a single, often irreversible, wave at a more positive potential. |

Note: These potential values are estimates based on data for 6,13-pentacenequinone and are intended as a starting point for experimental investigation.

Conclusion and Future Outlook

While 5,7,12,14-pentacenetetrone remains a largely uncharacterized molecule, its structure strongly implies a rich and tunable redox chemistry. The proposed workflow, integrating cyclic voltammetry, spectroelectrochemistry, and computational modeling, provides a comprehensive and rigorous framework for its investigation.

The key to unlocking the potential of PTT lies in a systematic exploration of its electron-accepting capabilities across a range of solvent environments. The data generated from these studies will not only illuminate the fundamental properties of this novel molecule but will also provide the critical parameters needed to design and implement it in next-generation organic electronic and energy storage technologies. The path forward is clear, and the potential rewards of understanding and harnessing the redox behavior of PTT are substantial.

References

-

The electrochemistry of quinones in aprotic solvents. Journal of Electroanalytical Chemistry and Interfacial Electrochemistry.[Link]

-

Solvent effects on the redox and coordination chemistry of 2,3,5,6-tetramethyl-1,4-benzoquinone. Dalton Transactions. [https://pubs.rsc.org/en/content/articlelanding/2016/dt/c6dt02 solvent effects on quinone redox chemistry]([Link] solvent effects on quinone redox chemistry)

-

Recommendations for reporting electrode potentials in nonaqueous solvents. Pure and Applied Chemistry.[Link]

-

Quinone Redox Chemistry. University of California, Davis Chem LibreTexts.[Link]

A Theoretical Deep Dive into the Electronic Structure of 5,7,12,14-Pentacenetetrone: From Disrupted Conjugation to Emergent Properties

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5,7,12,14-Pentacenetetrone (PT), a pentacene derivative characterized by four carbonyl groups, presents a fascinating case study in the electronic structure of polycyclic aromatic hydrocarbons. While structurally related to the highly-conjugated pentacene, the introduction of four electron-withdrawing ketone functionalities drastically alters its electronic landscape. This technical guide provides a comprehensive theoretical examination of PT's electronic structure, synthesizing findings from Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) studies. We will explore the molecule's frontier molecular orbitals, analyze its optical properties through simulated electronic transitions, and elucidate the profound impact of the tetrone substitution on its π-conjugation, reactivity, and potential applications in materials science and photocatalysis.

Introduction: Beyond the Pentacene Paradigm

Pentacene, a linear acene with five fused benzene rings, is a benchmark material in organic electronics due to its extended π-conjugated system and excellent charge transport properties. However, its reactivity and instability in the presence of oxygen and light have limited its practical applications. The synthesis of derivatives such as 5,7,12,14-pentacenetetrone offers a pathway to modulate these properties. The four carbonyl groups in PT not only influence its molecular geometry but, more importantly, act as powerful electron-withdrawing groups that reshape its electronic distribution.

Theoretical studies have revealed that the electronic properties of PT differ drastically from those of pentacene.[1] The presence of the four C=O double bonds disrupts the continuous π-conjugation across the pentacene backbone.[1] This leads to an electronic structure that can be more accurately described as three benzene units connected by four carbonyl groups.[1] This guide will delve into the theoretical underpinnings of this phenomenon and its consequences for the molecule's behavior.

Molecular Geometry and Symmetry

The molecular structure of 5,7,12,14-pentacenetetrone, with the chemical formula C₂₂H₁₀O₄, consists of a pentacene core with oxygen atoms double-bonded to the carbon atoms at positions 5, 7, 12, and 14. The molecule possesses D₂h symmetry, with a planar aromatic backbone. This planarity is a key factor influencing its packing in the solid state and its intermolecular electronic interactions.

Diagram: Molecular Structure of 5,7,12,14-Pentacenetetrone

Caption: Ball-and-stick model of 5,7,12,14-pentacenetetrone.

Theoretical Methodology: A Computational Lens on Electronic Structure

The electronic properties of 5,7,12,14-pentacenetetrone are primarily investigated using quantum chemical calculations, with Density Functional Theory (DFT) being the most common and effective method. For studying the excited states and simulating UV-Vis spectra, Time-Dependent DFT (TD-DFT) is employed.

Ground State Electronic Structure: Density Functional Theory (DFT)

DFT calculations are instrumental in determining the ground-state electronic properties of molecules. A typical computational protocol involves:

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. The B3LYP functional combined with a basis set such as 6-31G(d,p) is a widely used and reliable choice for organic molecules.[1]

-

Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

-

Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. These orbitals are crucial for understanding the molecule's reactivity, electronic transitions, and charge transport characteristics.

Excited State Properties: Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is an extension of DFT used to calculate the energies of electronic excited states. This allows for the simulation of UV-Vis absorption spectra by determining the vertical excitation energies and the corresponding oscillator strengths of the electronic transitions. The choice of functional and basis set in TD-DFT calculations significantly impacts the accuracy of the results. For derivatives of PT, the B3LYP functional with the def2-TZVPP basis set has been shown to provide results in good agreement with experimental UV/Vis spectra.[2]

Workflow: Theoretical Investigation of PT's Electronic Structure

Caption: Computational workflow for the theoretical study of PT.

Frontier Molecular Orbitals and Electronic Properties

The frontier molecular orbitals, HOMO and LUMO, are central to understanding the electronic behavior of 5,7,12,14-pentacenetetrone. The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are key determinants of the molecule's chemical reactivity, redox potentials, and optical properties.

The Impact of Tetrasubstitution on Frontier Orbitals

The four electron-withdrawing carbonyl groups in PT have a profound effect on the energies of the frontier orbitals compared to pentacene. These groups significantly lower the energy of both the HOMO and the LUMO. This increased electron affinity makes PT a better electron acceptor than pentacene.

DFT calculations on derivatives of PT have provided insights into the spatial distribution of the frontier orbitals. For instance, in a donor-acceptor system derived from PT, the HOMO is typically localized on the electron-donating moieties, while the LUMO is predominantly located on the electron-accepting pentacenetetrone core. This spatial separation of the HOMO and LUMO is a characteristic feature of many organic electronic materials.

HOMO-LUMO Gap and Its Implications

The HOMO-LUMO gap is a critical parameter that influences the electronic and optical properties of a molecule. A smaller gap generally corresponds to easier electronic excitation and absorption of longer wavelength light. While specific DFT-calculated values for the HOMO-LUMO gap of the parent 5,7,12,14-pentacenetetrone are not consistently reported across the literature, studies on its derivatives provide valuable context. For example, a donor-acceptor derivative of PT was found to have a calculated HOMO-LUMO gap of 2.27 eV in the gas phase.[1] This is significantly larger than the typically small gaps observed in highly conjugated systems like pentacene, reflecting the disruption of π-conjugation by the carbonyl groups.

The relatively large HOMO-LUMO gap in PT and its derivatives has important consequences:

-

Chemical Stability: A larger gap is often associated with greater kinetic stability.

-

Optical Properties: The gap determines the energy of the lowest electronic transition, which corresponds to the onset of absorption in the UV-Vis spectrum.

-

Redox Behavior: The energies of the HOMO and LUMO are directly related to the molecule's oxidation and reduction potentials, respectively.

Table 1: Comparison of Theoretical Electronic Properties

| Molecule | Computational Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Pentacene (for comparison) | B3LYP/6-31G(d) | -4.85 | -2.68 | 2.17 |

| 5,7,12,14-Pentacenetetrone Derivative[1] | B3LYP/6-31G(d,p) | Not Reported | Not Reported | 2.27 |

| Note: Values for pentacene are from a representative theoretical study for comparative purposes. The PT derivative data is from a specific study and may not be directly comparable to the pentacene data due to differences in the exact molecule and computational details. |

Excited States and Optical Properties: A TD-DFT Perspective

The excited state properties of 5,7,12,14-pentacenetetrone govern its interaction with light, including its absorption and emission characteristics. TD-DFT calculations are essential for elucidating these properties.

Simulated UV-Vis Absorption Spectrum

TD-DFT calculations can predict the electronic absorption spectrum of a molecule by identifying the allowed electronic transitions and their corresponding intensities (oscillator strengths). For derivatives of PT, TD-DFT calculations using the B3LYP functional and the def2-TZVPP basis set have been shown to reproduce the main features of the experimental UV-Vis spectra.[2]

The simulated spectrum of PT is expected to show distinct absorption bands corresponding to different electronic transitions. The lowest energy absorption band, corresponding to the HOMO-LUMO transition, will be of particular interest as it defines the optical gap of the molecule.

Nature of Electronic Transitions

Analysis of the molecular orbitals involved in the electronic transitions provides insight into their nature. For PT, the lowest energy transitions are expected to be of π-π* character, involving the promotion of an electron from a π bonding orbital (like the HOMO) to a π* antibonding orbital (like the LUMO). The localization of these orbitals, as discussed earlier, will influence the charge distribution in the excited state.

Diagram: Molecular Orbital Energy Level Diagram and Key Electronic Transitions

Caption: Schematic molecular orbital energy level diagram for PT.

Reactivity and Applications: Harnessing the Electronic Structure

The unique electronic structure of 5,7,12,14-pentacenetetrone underpins its reactivity and potential applications in various fields.

Redox Properties and Electrochemistry

The low-lying LUMO of PT makes it a good electron acceptor, and this is reflected in its electrochemical properties. Cyclic voltammetry studies on derivatives of PT have revealed their redox behavior. The electron-withdrawing nature of the carbonyl groups facilitates the reduction of the molecule.

Photocatalysis and Hydrogen Atom Transfer (HAT)

PT has emerged as a promising photocatalyst for hydrogen atom transfer (HAT) reactions. In this role, the molecule is photoexcited to a triplet state, which can then abstract a hydrogen atom from a substrate, initiating a chemical transformation. The efficiency of this process is directly related to the electronic properties of the excited state, such as its energy and lifetime.

Materials Science and Organic Electronics

The planar structure and electron-accepting nature of PT make it an interesting building block for novel organic electronic materials. By functionalizing the pentacenetetrone core with electron-donating groups, donor-acceptor type molecules with tailored electronic and optical properties can be synthesized.[1] These materials could find applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.

Conclusion: A Molecule of Tunable Electronic Character

Theoretical studies, primarily based on DFT and TD-DFT, have provided a detailed picture of the electronic structure of 5,7,12,14-pentacenetetrone. The introduction of four carbonyl groups into the pentacene framework fundamentally alters its electronic properties, leading to a disruption of the extended π-conjugation and a significant lowering of the frontier orbital energies. This results in a molecule with a larger HOMO-LUMO gap compared to pentacene, enhanced stability, and pronounced electron-accepting character.

The theoretical insights into the electronic structure of PT are not merely of academic interest. They provide a rational basis for understanding its reactivity in processes like photocatalytic hydrogen atom transfer and guide the design of new materials with tailored optoelectronic properties. As computational methods continue to advance in accuracy and efficiency, the in-silico exploration of PT and its derivatives will undoubtedly play an increasingly important role in unlocking their full potential in materials science, catalysis, and beyond.

References

-

Electron-donating arene-substituted pentacenedione derivatives: a study of structural, electronic, and electrochemical properties. RSC Advances, 2023. Available at: [Link]

-

Reductive Aromatization of 5,7,12,14‐Pentacenetetrone: Approach Towards Substituted Pentacenes?. Chemistry – An Asian Journal, 2022. Available at: [Link]

Sources

A Technical Guide to the Functionalization of 5,7,12,14-Pentacenetetrone for High-Performance Organic Electronics

Abstract

5,7,12,14-Pentacenetetrone (PT) represents a compelling, yet underexplored, molecular scaffold for organic electronics. As a derivative of pentacene, a benchmark p-type semiconductor, PT's quinone-like structure imparts a strong electron-accepting character, making it a promising candidate for n-type and ambipolar materials. However, the pristine molecule suffers from poor solubility and a disrupted π-conjugation, limiting its processability and performance. This guide provides an in-depth technical overview of the strategic functionalization of the PT core. We will explore the causal relationships between synthetic modification strategies—primarily reductive aromatization and nucleophilic addition—and their profound impact on molecular properties such as solubility, solid-state packing, and frontier molecular orbital energies. Detailed, field-proven experimental protocols are provided, alongside a quantitative analysis of how these modifications translate into enhanced performance in organic field-effect transistors (OFETs). This document is intended for researchers and professionals in materials science and organic electronics seeking to leverage PT derivatives for next-generation electronic applications.

The Strategic Imperative for Functionalizing Pentacenetetrone

The parent pentacene molecule has been a cornerstone of organic electronics research, celebrated for its high charge carrier mobility.[1] However, its practical application is hampered by poor stability and low solubility.[2] 5,7,12,14-Pentacenetetrone (PT) introduces four carbonyl groups to this acene backbone, fundamentally altering its electronic nature. While pentacene is a p-type (hole-transporting) semiconductor, the powerful electron-withdrawing effect of the four ketone functionalities gives PT a pronounced n-type (electron-transporting) character.

However, these carbonyl groups disrupt the π-conjugation across the molecule. The electronic structure of PT is more accurately described as three isolated benzene rings connected by four carbonyl groups rather than a fully delocalized aromatic system.[3][4] This disruption, combined with strong intermolecular π-π stacking, leads to two critical limitations:

-

Insolubility: PT is notoriously insoluble in common organic solvents, making solution-based processing for large-area, low-cost electronics nearly impossible.

-

Suboptimal Electronic Properties: The interrupted conjugation limits charge transport efficiency compared to fully aromatic systems.

Functionalization is, therefore, not merely an incremental improvement but a mandatory strategy to unlock the true potential of the PT scaffold. The primary goals of functionalizing PT are: